Indolebutyroyl aspartic acid
Description
Indolebutyroyl aspartic acid is a conjugated molecule comprising indole-3-butyric acid (IBA) linked to aspartic acid, a non-essential amino acid. IBA itself is a well-known synthetic auxin widely used in horticulture to promote root development in plant cuttings . Conjugation with aspartic acid likely modifies its solubility, stability, and bioactivity, as seen in analogous compounds like indole-3-acetic acid (IAA)-aspartate, which regulates auxin homeostasis in plants .
Properties
CAS No. |
101289-65-0 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(2S)-2-[4-(1H-indol-3-yl)butanoylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O5/c19-14(18-13(16(22)23)8-15(20)21)7-3-4-10-9-17-12-6-2-1-5-11(10)12/h1-2,5-6,9,13,17H,3-4,7-8H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
VZPZSWBXKJFYJG-ZDUSSCGKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
101289-65-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Indolebutyroyl aspartic acid; Auxistim A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Indole-3-Butyric Acid (IBA)
Structural Differences :
- IBA consists of an indole ring attached to a butyric acid side chain, whereas indolebutyroyl aspartic acid replaces the terminal carboxylic acid of IBA with an aspartic acid moiety.
Indole-3-Acetic Acid (IAA) and Its Conjugates
Structural and Functional Contrasts :
Research Findings :
- IAA-aspartate is less bioactive than free IAA but critical for auxin homeostasis. This compound may follow a similar hydrolytic activation mechanism.
- The longer side chain in IBA derivatives could confer greater lipophilicity, influencing membrane permeability and persistence in plant tissues.
Asparagine and Glutamic Acid Derivatives
Asparagine vs. Aspartic Acid :
- Asparagine, an amide derivative of aspartic acid, differs by replacing a carboxyl group with an amide (-CONH₂).
- Asparagine conjugates often exhibit higher biological activity than aspartic acid derivatives. For example, lycomarasmin analogs with asparagine showed enhanced phytotoxic activity compared to aspartic acid counterparts .
Glutamic Acid Comparison :
- Glutamic acid has an additional methylene group (-CH₂-) compared to aspartic acid.
- In enzymatic studies, substituting aspartic acid with glutamic acid in metal-binding sites disrupted catalytic activity due to altered spatial positioning, highlighting the sensitivity of biological systems to side-chain length .
Malic Acid Coordination Complexes
Structural Analogues :
- Malic acid, a dicarboxylic acid with a hydroxyl group, forms coordination complexes similar to aspartic acid. A copper-aspartate complex (Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O) demonstrated photoluminescence properties, whereas a malic acid analogue (Cu₄(Trz)₂(Mal)₂(H₂O)₂·3H₂O) showed differences in ligand coordination due to –OH vs. –NH₂ functional groups .
Implications :
- Functional group variations (e.g., –NH₂ in aspartic acid vs. –OH in malic acid) significantly impact chemical behavior, suggesting that this compound’s amino group could enhance metal-binding or catalytic interactions compared to non-amino acid conjugates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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